molecular formula C8H13F3N2O B13972699 N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide

N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B13972699
M. Wt: 210.20 g/mol
InChI Key: NBNHUODQQGGKGG-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is a fluorinated derivative of pyrrolidine, a versatile scaffold widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including calcium ion influx and neurotransmitter modulation. By binding to these receptors, the compound can exert effects such as anti-seizure, antidepressant, and cognition-enhancing properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]acetamide

InChI

InChI=1S/C8H13F3N2O/c1-6(14)12-5-7-3-2-4-13(7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14)

InChI Key

NBNHUODQQGGKGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1C(F)(F)F

Origin of Product

United States

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